molecular formula C30H24O2P2 B12774102 Pocop CAS No. 279214-81-2

Pocop

Cat. No.: B12774102
CAS No.: 279214-81-2
M. Wt: 478.5 g/mol
InChI Key: PFCIJALLGNUKRS-UHFFFAOYSA-N
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Description

POCOP is a type of pincer ligand, specifically a tridentate ligand that binds three sites on one plane of a metal complex. The term this compound is used both for the ligand, with the formula C₆H₄(OPPh₂)₂, and its complexes, with the formula C₆H₃(OPPh₂)₂]⁻ (Ph = C₆H₅). This compound forms complexes with one metal-carbon (aryl) bond and two phosphinite ligands .

Preparation Methods

The parent POCOP ligand is prepared by treating resorcinol with chlorodiphenylphosphine. The reaction can be represented as follows :

C6H4(OH)2+2ClPPh2C6H4(OPPh2)2+2HClC₆H₄(OH)₂ + 2 ClPPh₂ → C₆H₄(OPPh₂)₂ + 2 HCl C6​H4​(OH)2​+2ClPPh2​→C6​H4​(OPPh2​)2​+2HCl

This synthesis accommodates many substituents on phosphorus and results in higher yields than other PCP analogues. Industrial production methods often involve the direct reaction of the ligand with a nickel halide to form complexes like Ni(this compound)X (X = halide, alkyl, thiolate) .

Chemical Reactions Analysis

POCOP undergoes various types of reactions, including:

    Oxidation: this compound can form complexes with metals in different oxidation states.

    Reduction: The ligand can stabilize reduced metal centers.

    Substitution: this compound can participate in substitution reactions where ligands are exchanged.

Common reagents and conditions used in these reactions include chlorodiphenylphosphine for synthesis and nickel halides for complex formation. Major products formed from these reactions include nickel this compound complexes, which are used in various catalytic processes .

Scientific Research Applications

POCOP compounds have a wide range of applications in scientific research, particularly in catalysis. They are used in:

Mechanism of Action

The mechanism by which POCOP exerts its effects involves the coordination of the ligand to a metal center, forming a stable complex. The metal center can then participate in various catalytic cycles, acting as a Lewis acid to activate substrates towards nucleophilic attack. This mechanism is crucial in processes like hydroamination and hydrogenation .

Comparison with Similar Compounds

POCOP is compared with other pincer ligands such as PCP and RPCP ligands. While PCP ligands have a central arene flanked by two phosphines connected via a methylene group, this compound ligands have an oxygen atom connecting the phosphines. This difference in structure leads to variations in reactivity and stability. This compound ligands are known for their higher yields and easier synthesis compared to PCP analogues .

Similar compounds include:

    PCP ligands: 2,6-(CH₂PR₂)₂C₆H₃

    RPCP ligands: 2,6-(OPR₂)₂C₆H₃

These ligands share the tridentate coordination mode but differ in their electronic and steric properties .

Properties

CAS No.

279214-81-2

Molecular Formula

C30H24O2P2

Molecular Weight

478.5 g/mol

IUPAC Name

(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane

InChI

InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H

InChI Key

PFCIJALLGNUKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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